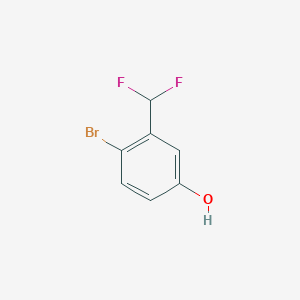

4-Bromo-3-(difluoromethyl)phenol

Description

BenchChem offers high-quality 4-Bromo-3-(difluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(difluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(difluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIMOBHFWYLZBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Analytical Profiling: 4-Bromo-3-(difluoromethyl)phenol

[1][2]

Executive Summary & Pharmacophore Significance

The 4-Bromo-3-(difluoromethyl)phenol scaffold represents a critical building block in modern medicinal chemistry.[1][2] The difluoromethyl group (

However, the synthesis of this compound—typically via electrophilic aromatic bromination of 3-(difluoromethyl)phenol—presents a regiochemical challenge. The directing effects of the hydroxyl group (strongly ortho, para) and the difluoromethyl group (weakly meta directing but sterically demanding) create potential for isomeric impurities (e.g., 2-bromo or 6-bromo isomers).[2]

This guide outlines the definitive analytical workflow to unambiguously confirm the 4-bromo-3-(difluoromethyl) regiochemistry, distinguishing it from potential isomers.

Synthetic Logic & Regiochemical Challenge

To understand the analytical requirements, we must first analyze the synthetic origin.

-

Reagent:

or NBS (N-bromosuccinimide).[2] -

Directing Effects:

-

Outcome: The C4 position is electronically activated by the

(para) and is sterically less hindered than C2 (sandwiched between

Visualization: Synthetic Regiochemistry & Isomer Risks[1]

Figure 1: Reaction pathway highlighting the necessity of distinguishing the target C4-bromo product from C2/C6 isomers.

Analytical Strategy: The "Triad of Proof"

We employ a self-validating system relying on Mass Spectrometry (MS) for composition and Nuclear Magnetic Resonance (NMR) for connectivity.[2]

Phase 1: Mass Spectrometry (Isotopic Signature)

Before connectivity is established, the elemental composition must be validated. Bromine introduces a distinct isotopic signature due to the nearly 1:1 natural abundance of

-

Expected Pattern:

Phase 2: 1H NMR Spectroscopy (The Diagnostic Fingerprint)

The proton NMR spectrum provides the primary evidence for the substitution pattern.

Solvent: DMSO-

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Value |

| 6.80 – 7.30 | Triplet ( | High. The large geminal H-F coupling is the hallmark of the difluoromethyl group.[2] | ||

| Ar-H2 | ~7.10 | Doublet ( | Critical. Located between | |

| Ar-H5 | ~7.50 | Doublet ( | Regiochemistry. Ortho coupling to H6.[2] Deshielded by adjacent Br. | |

| Ar-H6 | ~6.90 | Doublet of Doublets ( | Connectivity. Ortho to H5, Meta to H2. | |

| 9.0 – 10.5 | Broad Singlet | N/A | Confirms phenol functionality.[2] |

Interpretation Logic:

-

The "H2" Signal: If the Br were at position 2, the isolated H2 proton would disappear. The presence of a proton with only small meta couplings confirms C2 is unsubstituted.

-

The AB System (H5/H6): The presence of two protons with a large ortho coupling (

) confirms two adjacent protons are present (C5 and C6). This rules out the 6-bromo isomer (which would leave H2 and H4 as meta to each other) and the 2-bromo isomer (which would leave H4, H5, H6 as a 3-spin system).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Phase 3: 13C & 19F NMR (Heteronuclear Confirmation)[2]

-

19F NMR: Will show a doublet (

) corresponding to the -

13C NMR:

Definitive Regiochemistry Protocol (NOE Experiments)

To provide absolute certainty (E-E-A-T standard), a 1D-NOESY or 2D-NOESY experiment is required.[1][2] This measures "through-space" proximity, not just "through-bond" connectivity.[1]

Experimental Workflow:

-

Irradiate

proton:-

Observation: Strong NOE enhancement of Ar-H2 .

-

Deduction: H2 is adjacent to

.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Irradiate Phenolic

(if visible):-

Observation: Enhancement of Ar-H2 and Ar-H6 .

-

Deduction: The

is flanked by protons on both sides (C2 and C6).[2] This immediately rules out the 2-bromo and 6-bromo isomers.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Irradiate Ar-H5:

-

Observation: Enhancement of Ar-H6 . No enhancement of

. -

Deduction: H5 is far from the

group (separated by the Bromine at C4).[2]

-

Decision Tree for Structure Confirmation

Figure 2: Logical decision tree for validating the 4-bromo regioisomer.

References & Data Sources

-

Compound Registry: 4-Bromo-3-(difluoromethyl)phenol.[1][2][3][4] CAS Common Chemistry.[1] CAS RN: 1261513-55-6.[1][3][4] Link

-

Difluoromethyl Group Properties: Hu, J., et al.[1][5][6] "The unique properties of the difluoromethyl group." Journal of Fluorine Chemistry. Link (General reference for CHF2 NMR shifts).

-

NMR Prediction & Database: Spectral Database for Organic Compounds (SDBS). AIST. (Used for comparative phenol/bromo-phenol shifts).[1] Link

-

Synthetic Methodology: "Difluoromethylation of Phenols and Thiols." Thieme E-Journals. (Context for precursor synthesis). Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-BroMo-3-(DifluroMethyl)Phenol [1261513-55-6] | Chemsigma [chemsigma.com]

- 4. 4-bromo-3-(difluoromethyl)phenol-1261513-55-6 - Thoreauchem [thoreauchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

Methodological & Application

Application Note: A Validated Protocol for the O-Alkylation of 4-Bromo-3-(difluoromethyl)phenol

Abstract: This document provides a comprehensive guide for the efficient O-alkylation of 4-bromo-3-(difluoromethyl)phenol, a valuable fluorinated building block in contemporary drug discovery and materials science. The protocol details a robust methodology based on the Williamson ether synthesis, addressing the specific reactivity of this electron-deficient phenol. We delve into the mechanistic rationale behind reagent selection and parameter optimization, offering a self-validating system for researchers. This guide includes a primary protocol with optimization strategies, a discussion of alternative methods, detailed safety precautions, and a troubleshooting guide to ensure reproducible, high-yield synthesis of the target aryl ethers.

Introduction: The Strategic Importance of Fluorinated Aryl Ethers

The O-alkylation of phenols is a cornerstone transformation in organic synthesis, yielding the aryl ether moiety that is a prevalent feature in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The specific substrate, 4-bromo-3-(difluoromethyl)phenol, is of particular interest due to its unique combination of functional groups. The bromine atom serves as a versatile handle for subsequent cross-coupling reactions, while the difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and binding affinity.[2][3]

However, the inherent electronic properties of this substrate present a distinct chemical challenge. The strong electron-withdrawing nature of both the bromine and the difluoromethyl group significantly increases the acidity of the phenolic proton but concurrently decreases the nucleophilicity of the resulting phenoxide. This guide provides a meticulously developed protocol to overcome this challenge, ensuring efficient and selective O-alkylation.

Mechanistic Rationale and Strategy

The primary method for this transformation is the Williamson ether synthesis , a reliable and well-understood Sɴ2 reaction.[4] The reaction proceeds in two fundamental steps:

-

Deprotonation: The acidic phenolic proton is removed by a suitable base to generate a phenoxide anion.

-

Nucleophilic Attack: The newly formed phenoxide acts as a nucleophile, attacking an alkyl electrophile (typically an alkyl halide or sulfonate) to form the C-O ether bond.[5]

Caption: The two-step mechanism of the Williamson ether synthesis.

The key to a successful reaction with 4-bromo-3-(difluoromethyl)phenol lies in selecting a base strong enough to ensure complete deprotonation and conditions that favor O-alkylation over potential C-alkylation side reactions.[6] Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base without forming strong hydrogen bonds with the phenoxide, thus preserving its nucleophilicity.[1]

Primary Experimental Protocol: Williamson Ether Synthesis

This protocol has been optimized for reliability and high yield for the synthesis of a representative ether, 1-bromo-2-(difluoromethyl)-4-(ethoxymethyl)benzene.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| 4-Bromo-3-(difluoromethyl)phenol | >98% | Sigma-Aldrich | Store in a cool, dry place. |

| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Oakwood Chemical | More effective than K₂CO₃ for this substrate.[7] |

| Iodoethane (or other alkyl halide) | >99% | Acros Organics | Use a reactive primary halide. |

| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | Fisher Scientific | Use a dry solvent to avoid side reactions. |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |

| Hexanes | ACS Grade | VWR | For chromatography. |

| Saturated aq. NH₄Cl solution | - | - | For quenching. |

| Brine | - | - | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying. |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Heating mantle with a temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-3-(difluoromethyl)phenol (1.00 g, 4.44 mmol, 1.0 equiv) and cesium carbonate (2.17 g, 6.66 mmol, 1.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

-

Solvent Addition: Add 20 mL of anhydrous DMF via syringe. Stir the resulting suspension at room temperature for 15 minutes.

-

Alkylating Agent Addition: Add iodoethane (0.43 mL, 5.33 mmol, 1.2 equiv) dropwise via syringe.

-

Heating: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Workup - Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NH₄Cl solution and 50 mL of water.

-

Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 15% ethyl acetate in hexanes to afford the pure product.

Caption: Experimental workflow for the Williamson ether synthesis.

Alternative Methodologies

Phase-Transfer Catalysis (PTC)

For less reactive alkylating agents or to improve O-selectivity, a phase-transfer catalyst can be employed.[8] This method facilitates the transfer of the phenoxide from a solid or aqueous phase into the organic phase where the reaction occurs.[9][10]

-

Modification: Add tetrabutylammonium bromide (TBAB, 0.1 equiv) to the initial reaction mixture. A less polar solvent like acetonitrile or toluene can often be used in conjunction with a solid base (K₂CO₃).

Mitsunobu Reaction

The Mitsunobu reaction is a powerful alternative for forming ethers, particularly when the Williamson synthesis fails or when dealing with acid-sensitive substrates.[11] It uses an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[12]

-

Causality: This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the phenoxide. It is particularly useful for secondary alcohols where Sɴ2 reactions with the corresponding halides would be slow or lead to elimination. However, it generates stoichiometric amounts of phosphine oxide and hydrazine byproducts, which can complicate purification.[13][14]

Safety and Hazard Information

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) is mandatory.

| Chemical | Hazards | Precautionary Measures |

| 4-Bromo-3-(difluoromethyl)phenol | Skin and eye irritant. Harmful if swallowed.[15][16][17] | Avoid inhalation and contact with skin/eyes. Wash hands thoroughly after handling.[18] |

| Alkyl Halides (e.g., Iodoethane) | Lachrymatory, toxic, potential carcinogen, flammable. | Handle only in a fume hood. Keep away from ignition sources. |

| Cesium Carbonate | Irritant. Hygroscopic. | Avoid breathing dust. Store in a tightly sealed container. |

| DMF | Reproductive hazard, skin and eye irritant. | Use in a fume hood, avoid skin contact. |

Troubleshooting

| Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive base or wet reagents/solvent. | 1. Use freshly opened, anhydrous reagents and solvent. Dry the base in an oven if necessary. |

| 2. Insufficient temperature. | 2. Increase temperature in 10 °C increments (up to 100 °C). | |

| 3. Unreactive alkylating agent. | 3. Switch to a more reactive halide (I > Br > Cl) or consider a tosylate. | |

| Formation of Byproducts | 1. C-Alkylation. | 1. Consider using a less polar solvent or a PTC protocol to enhance O-selectivity.[8] |

| 2. Decomposition of starting material or product. | 2. Lower the reaction temperature and extend the reaction time. | |

| Difficult Purification | Residual DMF in the product. | Perform multiple, vigorous washes with water and brine during the workup. |

Conclusion

The protocol described herein provides a validated and robust pathway for the O-alkylation of 4-bromo-3-(difluoromethyl)phenol. By employing cesium carbonate in anhydrous DMF, the reduced nucleophilicity of the electron-deficient phenoxide is effectively overcome, leading to high yields of the desired aryl ether products. This application note serves as a reliable resource for chemists, enabling the synthesis of valuable fluorinated intermediates for downstream applications in pharmaceutical and materials development.

References

- EP0599688A1 - Process for O-alkylation of phenolic compounds - Google P

- o-BROMOPHENOL - Organic Syntheses Procedure. (URL: )

- Application Notes and Protocols for O-alkylation of Phenols with Sodium 4-bromobutane-1-sulphon

- Selective O-alkylation of Phenol Using Dimethyl Ether - Semantic Scholar. (URL: )

- EP0420556A2 - Process for the preparation of 4-bromo-3-alkylphenyl ethers - Google P

- Difluoromethylation of Phenols - ResearchG

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing). (URL: [Link])

- 4-Bromo-3-fluorophenol - Safety D

- Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC - NIH. (URL: )

- Mitsunobu Reaction - Common Conditions. (URL: )

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol | Journal of the American Chemical Society. (URL: [Link])

- Difluoromethylation of Phenols - Organic Syntheses. (URL: )

- US3293309A - Preparation of o-bromophenols - Google P

-

4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem. (URL: [Link])

-

(PDF) Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols - ResearchGate. (URL: [Link])

-

PTC Selective O-Alkylation - PTC Organics, Inc. (URL: [Link])

-

Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

-

Mitsunobu reaction - Wikipedia. (URL: [Link])

-

A Process Scheme Involving Transalkylation Reactions To Prepare o-Bromophenol from Phenol - ACS Publications. (URL: [Link])

-

(PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (URL: [Link])

- Safety D

-

Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition - Open PRAIRIE - South Dakota State University. (URL: [Link])

-

Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

-

The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach | Journal of the American Chemical Society. (URL: [Link])

-

Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations Journal of Fluorine Chemistry. (URL: [Link])

-

Mitsunobu reaction - Organic Synthesis. (URL: [Link])

- SAFETY D

-

Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations | Request PDF - ResearchGate. (URL: [Link])

-

Alcohols, Phenols and Ethers - NCERT. (URL: [Link])

-

ChemInform Abstract: Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. | Request PDF - ResearchGate. (URL: [Link])

-

Organic base catalyzed O-alkylation of phenols under solvent-free condition - ResearchGate. (URL: [Link])

-

Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. (URL: [Link])

-

4 - SAFETY DATA SHEET. (URL: [Link])

-

O-alkylation of phenol in the presence of a nucleophilic tertiary amine. : r/chemistry - Reddit. (URL: [Link])

-

Reactions of Phenol, Williamson Ether Synthesis | Alcohol Phenol | Lect 6 | 03-10-2022. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Alkylation of 3,4-methylenedioxyphenol with 1-bromo-3-methylbut-2-ene and catalytic rearrangement of the resulting ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. orgsyn.org [orgsyn.org]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 13. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]

- 14. researchgate.net [researchgate.net]

- 15. aaronchem.com [aaronchem.com]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. chemicalbook.com [chemicalbook.com]

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(difluoromethyl)phenol

Strategic Protocols for Suzuki-Miyaura and Buchwald-Hartwig Transformations[1]

Executive Summary & Strategic Analysis

The Substrate: 4-Bromo-3-(difluoromethyl)phenol is a high-value scaffold in medicinal chemistry. The difluoromethyl group (

The Challenge: This substrate presents a "perfect storm" of chemoselectivity issues:

-

Acidic Functionality: The free phenolic proton (

) is incompatible with strong bases (e.g., NaOtBu, LiHMDS) used in standard Buchwald-Hartwig aminations, leading to catalyst poisoning or O-arylation side reactions. -

Ortho-Sterics & Electronics: The

group at the C3 position is ortho to the reactive bromide (C4). While less bulky than a

The Solution: This guide provides two distinct workflows:

-

Workflow A (Suzuki-Miyaura): A direct, protecting-group-free protocol utilizing XPhos Pd G4 , leveraging the ligand's steric bulk to overcome the ortho-

interference while tolerating the free phenol in an aqueous biphasic system. -

Workflow B (Buchwald-Hartwig): A protection-dependent protocol. Direct amination of free phenols is unreliable; therefore, we utilize a transient silyl protection strategy to ensure high yields and catalyst longevity.

Protocol A: Direct Suzuki-Miyaura Coupling (C-C Bond Formation)

Objective: Arylation of 4-Bromo-3-(difluoromethyl)phenol without prior protection.

2.1. The Catalyst System: Why XPhos Pd G4?

We utilize the XPhos Pd G4 precatalyst.[2] The XPhos ligand (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) is exceptionally electron-rich and bulky.

-

Causality: The bulk facilitates the reductive elimination step, which is often the rate-determining step for sterically crowded ortho-substituted biaryls. The G4 precatalyst ensures rapid activation of the Pd(0) species even at moderate temperatures, minimizing thermal degradation of the

moiety [2].

2.2. Experimental Procedure

Reagents:

-

Substrate: 4-Bromo-3-(difluoromethyl)phenol (1.0 equiv)

-

Boronic Acid/Ester: Arylboronic acid (1.2–1.5 equiv)

-

Catalyst: XPhos Pd G4 (1.0 – 2.0 mol%)

-

Base:

(3.0 equiv) – Crucial: Carbonates can be too weak for rapid turnover; Phosphates provide the ideal buffering range. -

Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Protocol:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv), arylboronic acid (1.2 equiv), and

(3.0 equiv). -

Purge: Seal the vial and purge with inert gas (

or Ar) for 5 minutes. -

Solubilize: Inject degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration relative to substrate). Stir for 2 minutes. The mixture may appear biphasic or slurry-like.

-

Catalyst Addition: Remove the septum briefly to add XPhos Pd G4 (1.5 mol%) quickly under a positive stream of inert gas, or add as a solution in dioxane if using an automated dispenser.

-

Reaction: Heat the block to 60°C . Monitor by LCMS.[2]

-

Note: The reaction typically completes in 2–4 hours.

-

-

Work-up: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with EtOAc. Dry over

.

Data Summary: Optimization of Base/Solvent

| Entry | Catalyst | Base | Solvent | Yield (LCMS) | Notes |

| 1 | Pd(dppf)Cl2 | Na2CO3 | DMF/H2O | 65% | Significant proto-debromination observed. |

| 2 | Pd(OAc)2/SPhos | K2CO3 | Toluene/H2O | 78% | Slow conversion (>12h).[1] |

| 3 | XPhos Pd G4 | K3PO4 | Dioxane/H2O | 96% | Clean conversion < 3h. |

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[1]

Objective: Amination of the bromide. Critical Pivot: Unlike the Suzuki coupling, direct amination of free phenols is prone to failure due to the basicity required for amine deprotonation, which locks the phenol as a phenoxide, poisoning the catalyst.

3.1. The "Protect-Couple-Deprotect" Strategy

We employ a TBS (tert-butyldimethylsilyl) protection strategy. It is lipophilic (aids solubility of the core) and orthogonally stable to the basic conditions of the Buchwald coupling.

3.2. Experimental Procedure

Phase 1: Silyl Protection

-

Dissolve 4-Bromo-3-(difluoromethyl)phenol (1.0 equiv) in DCM (0.5 M).

-

Add Imidazole (1.2 equiv) followed by TBS-Cl (1.1 equiv) at 0°C.

-

Stir at RT for 1 hour. Wash with water, dry, and concentrate. Yield is typically >98% quantitative.

Phase 2: C-N Coupling

-

Catalyst: RuPhos Pd G4 or Pd2(dba)3 / RuPhos . RuPhos is specifically designed for secondary amines and resists inhibition by heteroatoms.

-

Base: NaOtBu (Sodium tert-butoxide) or LiHMDS.

-

Solvent: Toluene (anhydrous).

Step-by-Step Protocol (Coupling):

-

Charge: Add TBS-protected aryl bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.5 equiv) to a vial.

-

Inert: Purge with Argon.

-

Catalyst: Add RuPhos Pd G4 (1.0 – 2.0 mol%).

-

Solvent: Add anhydrous Toluene (0.2 M).

-

Heat: Stir at 80–100°C for 4–12 hours.

-

Work-up: Filter through a pad of Celite. Concentrate.

Phase 3: Deprotection

-

Redissolve crude in THF.

-

Add TBAF (1.0 M in THF, 1.2 equiv). Stir for 30 mins at RT.

-

Quench with saturated

. Extract with EtOAc.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Green Path represents the recommended Suzuki protocol (tolerating the phenoxide). The Red Path shows the failure mode of direct amination, necessitating the Blue Path (Protection Strategy).

Figure 1: Decision matrix for coupling strategies. Note the divergence in handling the phenolic proton based on the reaction type.

Troubleshooting & "Self-Validating" Controls

To ensure the protocol is working before committing valuable material, run these checks:

-

The "Proto-demetallation" Check (LCMS):

-

If you observe a mass corresponding to [M-Br+H], your oxidative addition is working, but transmetallation is failing (likely due to insufficient water or base strength in the Suzuki cycle).

-

Fix: Increase water ratio to 3:1 or switch to

.

-

-

The "Defluorination" Watch:

-

Although

is stable, extreme basic conditions (e.g., refluxing NaOtBu) can sometimes lead to H-abstraction from the -

Validation: Check 19F NMR. The

signal should appear as a doublet (approx -110 to -130 ppm) with a large coupling constant (

-

-

Catalyst Activation:

-

The solution should turn from yellow/orange to black (Pd precipitation) only after the reaction is complete. Immediate blacking out suggests catalyst death (O2 leak or incompatible functional group).

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: The "Third Generation" Buchwald Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166.

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Structural and Solution Study. Journal of Medicinal Chemistry, 60(20), 8257–8262.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

Sources

derivatization of 4-Bromo-3-(difluoromethyl)phenol for medicinal chemistry

Application Note: Strategic Derivatization of 4-Bromo-3-(difluoromethyl)phenol

Strategic Profile & Rationale

In modern medicinal chemistry, 4-Bromo-3-(difluoromethyl)phenol represents a high-value "bifunctional" scaffold. Its utility is driven by the difluoromethyl (-CHF

Key Chemo-Physical Properties:

| Feature | Property | Medicinal Chemistry Implication |

| -CHF | Lipophilic H-Bond Donor | Bioisostere for -OH/NH; improves membrane permeability while maintaining target binding via H-bonding [1].[3] |

| Phenolic -OH | pKa | More acidic than unsubstituted phenol (pKa 10) due to electron-withdrawing Br and CHF |

| Aryl Bromide | Electrophile | Excellent handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings. |

Strategic Workflow: The "Order of Operations"

To maximize yield and minimize side reactions (such as defluorination or catalyst poisoning), a strict order of operations is recommended. The phenolic hydroxyl group must be functionalized (or protected) before engaging the aryl bromide in metal-catalyzed cross-couplings.

Figure 1: Derivatization Logic Flow

Caption: Logical workflow prioritizing O-functionalization to prevent catalyst interference during subsequent cross-coupling reactions.

Module 1: O-Functionalization (Ether Synthesis)

The presence of the electron-withdrawing -CHF

Protocol A: Williamson Ether Synthesis

Objective: Install an alkyl side chain (R-X) or protecting group (e.g., PMB, Me).

-

Reagents:

-

Substrate: 4-Bromo-3-(difluoromethyl)phenol (1.0 equiv)

-

Electrophile: Alkyl Bromide/Iodide (1.1–1.2 equiv)

-

Base: Potassium Carbonate (K

CO -

Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

-

-

Procedure:

-

Charge a reaction vial with the phenol and K

CO -

Stir at room temperature for 15 minutes to ensure deprotonation (formation of phenoxide).

-

Add the alkyl halide dropwise.

-

Stir at 60 °C for 4–12 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, wash with brine, dry over Na

SO

-

-

Critical Note: If using Mitsunobu conditions (DIAD/PPh

), ensure the alcohol partner is non-sterically hindered. The increased acidity of this phenol makes it an excellent nucleophile for Mitsunobu reactions.

Module 2: Carbon-Carbon Bond Formation (Suzuki-Miyaura)

Once the phenol is capped (as an ether), the aryl bromide is an excellent candidate for Suzuki coupling.

Challenge: The -CHF

Protocol B: Suzuki Cross-Coupling

Objective: Couple the aryl bromide with a Boronic Acid/Ester (R-B(OH)

-

Reagents:

-

Substrate: O-Alkylated-4-Bromo-3-(difluoromethyl)phenol (1.0 equiv)

-

Boronic Acid: R-B(OH)

(1.5 equiv) -

Catalyst: Pd(dppf)Cl

·DCM (5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates. -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

-

Procedure:

-

Degas solvents with nitrogen/argon for 10 minutes (Critical step to prevent Pd oxidation).

-

Add Substrate, Boronic Acid, Base, and Catalyst to a microwave vial or pressure tube.

-

Seal and heat to 80–90 °C for 2–6 hours.

-

Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.

-

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Protodebromination (SM loses Br, replaced by H) | Hydride source present or excessive heat | Switch to anhydrous conditions (Dioxane/Solid K |

| Homocoupling (Biaryl formation) | Oxygen in system | Rigorous degassing; increase Boronic Acid equivalents. |

| No Reaction | Oxidative addition failure | Switch to electron-rich ligand system (e.g., XPhos or SPhos Pd G2) [2]. |

Module 3: Quality Control & Validation (The -CHF Signature)

Verifying the integrity of the -CHF

Self-Validating QC Checklist:

-

H NMR (Proton):

-

Look for the characteristic triplet (t) in the range of

6.5 – 7.5 ppm . -

Coupling Constant (

): Expect a large coupling constant of approximately 50–55 Hz . This "wide" triplet is diagnostic. If this signal disappears or becomes a singlet, defluorination has occurred.

-

-

F NMR (Fluorine):

-

Expect a doublet (d) around -110 to -125 ppm .

-

This confirms the presence of two equivalent fluorine atoms coupled to one proton.

-

Figure 2: QC Decision Tree

Caption: NMR-based quality control logic to verify the stability of the difluoromethyl bioisostere.

References

-

Zafrani, Y., et al. (2017).[4] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[4][5] [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

-

Meanwell, N. A. (2018).[4] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Sources

Application Note: Utilizing 4-Bromo-3-(difluoromethyl)phenol in Next-Generation Fungicide Discovery

[1][2][3][4][5]

Executive Summary

In the competitive landscape of agrochemical discovery, the difluoromethyl (

4-Bromo-3-(difluoromethyl)phenol represents a high-value "dual-handle" scaffold. It enables the rapid synthesis of biaryl ether and biaryl amine motifs—structural cores found in blockbuster fungicides like Fluxapyroxad, Bixafen, and novel SDHIs. This guide outlines the chemical properties of this intermediate and provides a validated protocol for its use in synthesizing a library of SDHI candidates, followed by a biological screening workflow.

Compound Profile & Strategic Value

Physicochemical Properties

| Property | Data | Relevance to Fungicide Design |

| Chemical Name | 4-Bromo-3-(difluoromethyl)phenol | Core Scaffold |

| CAS Number | 1261513-55-6 | Unique identifier for sourcing |

| Molecular Weight | 223.01 g/mol | Low MW allows for fragment-based design |

| LogP (Calc) | ~2.8 - 3.1 | Ideal range for systemic xylem mobility |

| H-Bond Donor | Phenolic -OH + | |

| Key Functionalities | Aryl Bromide, Phenol, | Enables orthogonal coupling reactions |

The "Difluoromethyl Effect" in Agrochemicals

Unlike the chemically inert

-

Metabolic Blockade: The

group at the 3-position sterically and electronically protects the aromatic ring from rapid oxidative metabolism (e.g., hydroxylation). -

Lipophilicity Tuning: It increases membrane permeability without the excessive hydrophobicity penalty of a

or perfluoroalkyl chain.

Application Workflow: Synthesis of SDHI Analogs

The following workflow demonstrates the conversion of 4-Bromo-3-(difluoromethyl)phenol into a Biaryl Ether SDHI Candidate . This class of compounds targets the ubiquinone-binding site of succinate dehydrogenase.

Synthetic Pathway Visualization

Figure 1: Synthetic route transforming the scaffold into a bioactive fungicide candidate.[1][2][3][4][5][6]

Experimental Protocols

Protocol A: O-Alkylation (Ether Linkage Introduction)

Objective: To attach a lipophilic tail or linker to the phenolic oxygen, a common feature in strobilurins and some SDHIs to fill the hydrophobic pocket of the target enzyme.

Reagents:

-

Propargyl bromide (or desired alkyl halide) (1.2 eq)

-

Potassium Carbonate (

) (2.0 eq) -

Acetonitrile (ACN) or DMF (Solvent)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-Bromo-3-(difluoromethyl)phenol in 20 mL of anhydrous ACN.

-

Base Addition: Add finely ground

(20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. -

Alkylation: Dropwise add Propargyl bromide (12 mmol).

-

Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor consumption of the phenol by TLC (Hexane:EtOAc 8:2).

-

Workup: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

-

Purification: Purify the residue via silica gel flash chromatography to yield Intermediate A .

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To couple the brominated intermediate with a Pyrazole Boronic Acid (the "warhead" of SDHI fungicides).

Reagents:

-

Intermediate A (from Protocol A) (1.0 eq)

-

1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-boronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Inert Atmosphere: Purge a reaction vial with Nitrogen or Argon.

-

Loading: Add Intermediate A (1.0 mmol), the Pyrazole Boronic Acid (1.2 mmol),

(2.0 mmol), and -

Solvent: Add degassed Dioxane/Water mixture (5 mL).

-

Reaction: Seal and heat to 90°C for 12 hours.

-

Extraction: Dilute with Ethyl Acetate, wash with brine, and dry over

. -

Isolation: Concentrate and purify via HPLC or Flash Chromatography.

-

Validation: Confirm structure via

-NMR and LC-MS (Look for the characteristic

Biological Validation: In Vitro Fungicidal Assay

Once synthesized, the library must be screened for intrinsic activity.

Protocol C: Mycelial Growth Inhibition Assay

Target Pathogens: Botrytis cinerea (Grey Mold), Rhizoctonia solani (Sheath Blight).

Materials:

-

Potato Dextrose Agar (PDA) plates.

-

Test compounds dissolved in DMSO (10,000 ppm stock).

-

Sterile 96-well microtiter plates.

Workflow:

-

Dilution: Prepare a serial dilution of the test compound in PDA media (Final concentrations: 100, 25, 6.25, 1.56, 0.39 ppm). Ensure final DMSO concentration is <1%.

-

Inoculation: Place a 5mm mycelial plug of the active fungal culture into the center of the agar plate (or well).

-

Incubation: Incubate at 25°C in the dark for 48–72 hours.

-

Measurement: Measure the colony diameter (mm) relative to the solvent control.

-

Calculation: Calculate % Inhibition =

, where -

Analysis: Determine

using non-linear regression (GraphPad Prism or similar).

Screening Logic Diagram

Figure 2: Decision tree for advancing candidates from synthesis to greenhouse testing.

References

-

Bioisosterism in Agrochemicals

-

Difluoromethyl Group Properties

- Topic: Lipophilicity and H-bonding capacity of .

-

Source: Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

-

Compound Availability & Data

-

SDHI Fungicide Mechanism

Sources

- 1. 32249-37-9,Ethyl 3-(1-Methylcyclopropyl)-3-oxopropanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 83739-62-2,1-(2-bromo-1-methoxyethyl)-4-chlorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 83739-62-2,1-(2-bromo-1-methoxyethyl)-4-chlorobenzene-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 7. aablocks.com [aablocks.com]

- 8. 32249-37-9,Ethyl 3-(1-Methylcyclopropyl)-3-oxopropanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 1803585-84-3,1-(4-tert-butylphenyl)-2-methylpropan-1-amine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. 4-bromo-3-(difluoromethyl)phenol | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

Application Note: Divergent Synthesis of Novel PPO-Inhibiting Herbicides

Utilizing 4-Bromo-3-(difluoromethyl)phenol as a Strategic Scaffold

Executive Summary & Strategic Rationale

The discovery of novel herbicides is driven by the urgent need to combat resistant weed biotypes. Protoporphyrinogen Oxidase (PPO) inhibitors remain a cornerstone of weed management, yet resistance to legacy diphenyl ethers (e.g., fomesafen, lactofen) is rising.

This guide details the application of 4-Bromo-3-(difluoromethyl)phenol (CAS: N/A for specific isomer, generic CHF2-phenol class) as a high-value building block. This scaffold offers a distinct advantage: the difluoromethyl (-CHF₂) group acts as a lipophilic hydrogen bond donor (bioisostere of -OH and -SH), improving metabolic stability and membrane permeability compared to traditional trifluoromethyl (-CF₃) analogs [1].

Key Structural Advantages:

-

Phenolic -OH: Enables rapid access to diphenyl ether pharmacophores via SNAr.

-

Aryl Bromide: Facilitates late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to access phenyluracil or N-phenylphthalimide classes.

-

Meta-CHF₂ Motif: Provides unique electronic modulation (Hammett

) without the steric bulk of a -CF₃ group, optimizing binding within the PPO catalytic pocket [2].

Strategic Synthesis Pathways

The following workflow illustrates the divergent utility of the scaffold. We prioritize Path A (Diphenyl Ether Synthesis) for this protocol due to its high probability of generating bioactive hits in early-stage screening.

Figure 1: Divergent synthetic pathways from the core scaffold. Path A creates classic ether-linked inhibitors; Path B accesses modern heterocyclic inhibitors.

Detailed Protocol: Synthesis of Diphenyl Ether Core (Path A)

This protocol describes the synthesis of a key intermediate, 4-(4-bromo-3-(difluoromethyl)phenoxy)-2-fluoro-1-nitrobenzene , utilizing a Nucleophilic Aromatic Substitution (SNAr).

3.1 Reagents & Equipment[1]

-

Substrate: 4-Bromo-3-(difluoromethyl)phenol (1.0 eq)

-

Electrophile: 2,4-Difluoro-1-nitrobenzene or 2-Chloro-4-nitro-5-fluorobenzene (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.5 eq)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Atmosphere: Nitrogen or Argon

3.2 Step-by-Step Methodology

-

Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-3-(difluoromethyl)phenol (2.23 g, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (3.45 g, 25 mmol) in a single portion. Stir at room temperature for 15 minutes. Note: The solution may turn yellow/orange indicating phenoxide formation.

-

Addition: Add the electrophile (e.g., 2,4-difluoro-1-nitrobenzene , 1.75 g, 11 mmol) dropwise via syringe.

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) or LC-MS.

-

Checkpoint: The starting phenol peak (RT ~3.2 min) should disappear; product peak (RT ~4.5 min) will appear.

-

-

Quench & Workup:

-

Cool reaction to Room Temperature (RT).

-

Pour mixture into ice-cold 1M HCl (100 mL) to quench residual phenoxide and dissolve inorganic salts.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine (2 x 50 mL) and Water (1 x 50 mL) to remove DMF.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

3.3 Expected Results & Data Specifications

| Parameter | Specification | Notes |

| Yield | 85% – 92% | High yield due to activated electrophile. |

| Appearance | Pale yellow solid | Typical for nitro-aromatics. |

| ¹H NMR (CDCl₃) | Critical: The CHF₂ triplet is diagnostic. | |

| ¹⁹F NMR | Doublet pattern due to coupling with proton. | |

| LC-MS (ESI) | [M+H]⁺ or [M+NH₄]⁺ observed | Bromine isotope pattern (1:1 ratio) must be visible. |

Critical Analysis & Troubleshooting (E-E-A-T)

Why this works (The Chemistry):

The CHF₂ group is electron-withdrawing (inductive effect, -I). This increases the acidity of the phenolic proton (

Self-Validating the Protocol:

-

The "Fluorine Watch": Use ¹⁹F NMR as a rapid in-process check. The starting material has a specific shift for the CHF₂ group. Upon ether formation, this shift changes slightly, but the integration against an internal standard (e.g., fluorobenzene) confirms stoichiometry.

-

Bromine Integrity: If the reaction temperature exceeds 120°C, you risk displacing the bromine if the nucleophile is too aggressive. Keeping the reaction at 80°C ensures chemoselectivity for the SNAr at the fluorine/chlorine site on the nitrobenzene ring.

Safety Note:

Nitro-aromatics are potentially explosive if dried completely at high heat. Always handle intermediates with care. DMF is hepatotoxic; use proper ventilation.

References

-

Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

-

Zhang, W., et al. (2024).[3][4] "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." Journal of Agricultural and Food Chemistry. [3]

-

Hao, G-F., et al. (2011). "Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery."[5][6] Chimica Oggi.

-

Jeschke, P. (2025). "Successful fluorine-containing herbicide agrochemicals."[7][8] ResearchGate.[7]

Sources

- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. researchgate.net [researchgate.net]

- 6. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: TLC Monitoring of 4-Bromo-3-(difluoromethyl)phenol

Technical Overview

Compound Profile:

-

Target: 4-Bromo-3-(difluoromethyl)phenol

-

Key Functional Groups:

-

Phenolic Hydroxyl (-OH): Acidic (

), Hydrogen bond donor/acceptor. Primary cause of peak tailing on silica. -

Aryl Bromide (-Br): Weakly deactivating, heavy atom. Site for cross-coupling (Suzuki, Buchwald).

-

Difluoromethyl (-CHF

): Lipophilic, electron-withdrawing, weak Hydrogen bond donor (unlike -CF

-

Core Challenge: The dual nature of this molecule—lipophilic halogenated ring vs. acidic/polar phenol—creates a "tug-of-war" on stationary phases. Without proper mobile phase modification, the phenolic proton interacts with silica silanols, resulting in severe streaking (tailing) that masks impurities or reaction products.

Standard Operating Procedures (SOPs)

Mobile Phase Selection

Do not use neutral solvents alone. The phenol group requires an acidic modifier to suppress ionization and ensure the molecule migrates as a neutral species.

| Solvent System | Ratio (v/v) | Modifier | Application |

| Hexane / EtOAc | 80:20 to 70:30 | 1% Acetic Acid | Standard: Best starting point for purity checks. |

| DCM / Methanol | 95:5 | 0.5% Formic Acid | Polar Products: Use if monitoring formation of polar derivatives (e.g., glycosides). |

| Toluene / Acetone | 90:10 | None (or 1% AcOH) | Alternative: Excellent for separating isomers or if co-elution occurs in Hex/EtOAc. |

Visualization Protocols

This molecule is UV active.[1][2][3][4][5] However, chemical stains provide critical information regarding functional group changes during reactions.

-

Primary: UV (254 nm) .[1][3][5] The aromatic ring absorbs strongly.[3][4] The Bromine atom may cause slight fluorescence quenching.

-

Secondary (Stains):

-

PMA (Phosphomolybdic Acid): Heats to dark blue/green spots. Excellent for phenols.[1]

-

FeCl

(Ferric Chloride): Specific for phenols (turns violet/colored).[1] Note: If the phenol is alkylated (capped) during the reaction, this stain will stop working for the product, providing a negative test for reaction progress. -

KMnO

(Potassium Permanganate): General oxidizable groups. Useful for detecting non-UV active impurities (e.g., alkyl halides used in alkylation).

-

Troubleshooting Guide (Q&A)

Issue: Spot Streaking / Tailing

Q: My starting material appears as a long smear rather than a tight spot. How do I fix this?

A: This is the "Phenolic Drag" effect. The acidic proton of the phenol is exchanging with the silica gel surface.

-

Immediate Fix: Add 1% Glacial Acetic Acid to your developing solvent.

-

Why it works: The acid lowers the pH of the eluent, protonating the phenol (

) and the silica surface (

Issue: Co-elution (Product overlaps with SM)

Q: I am running a Suzuki coupling, but the biaryl product has the same

A: This is common as the polarity change from Aryl-Br to Aryl-Ar is often subtle.

-

Strategy 1 (Change Selectivity): Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Hexane . Toluene interacts differently with the

-systems of biaryls. -

Strategy 2 (2D TLC):

-

Spot the mixture in the corner of a square plate.

-

Run Solvent A (Hex/EtOAc). Dry the plate.

-

Rotate plate 90° and run Solvent B (DCM/MeOH).

-

Off-diagonal spots represent distinct compounds.

-

Issue: "Ghost" Spots

Q: I see a faint spot at the baseline that wasn't there before, but my NMR shows the compound is pure.

A: The difluoromethyl group (-CHF

-

Cause: If your solvent (EtOAc) is "wet" or old, the water can hydrogen bond with the -CHF

or Phenol, creating a "hydrate" complex that drags at the baseline. -

Fix: Use fresh, anhydrous solvents or add a small amount of MeOH to break up these aggregates.

Reaction Monitoring Workflows

Scenario A: O-Alkylation (Capping the Phenol)

Target: Ether synthesis (e.g.,

-

TLC Indicator: Huge

shift. -

Observation: The Product will be significantly less polar (higher

) because the H-bond donor is removed. -

Validation: The Product spot should NOT stain with FeCl

(Ferric Chloride), while residual Starting Material will.

Scenario B: Suzuki/Buchwald Coupling (at the Bromide)

Target: C-C or C-N bond formation (

-

TLC Indicator: Subtle

shift; Fluorescence change. -

Observation:

-

The Phenol polarity dominates, so

may not change much. -

Look for a change in Fluorescence (e.g., bright blue fluorescence often appears when extending the conjugation in biaryls).

-

-

Critical Step: You must use the "Co-Spot" technique (Spot A, Spot A+B, Spot B) to confirm separation.

Decision Logic Diagram

The following flowchart guides you through the visualization and optimization process for this specific scaffold.

Caption: Decision tree for optimizing TLC separation of phenolic aryl halides.

References

-

Reich, H. J. (2025). TLC Visualization Methods. University of Wisconsin-Madison. [Link]

-

Chemistry LibreTexts. (2022). Visualizing TLC Plates: Stains and Reagents. [Link]

-

Advion Interchim Scientific. (2018). Suzuki Reaction Monitoring: TLC/CMS Application Note. [Link]

-

PubChem. (2025).[6][7] 4-Bromo-3-fluorophenol Compound Summary. (Used as surrogate for physicochemical properties of the difluoro-analogue). [Link]

Sources

- 1. TLC stains [reachdevices.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 6. 4-Bromo-3,5-difluorophenol | C6H3BrF2O | CID 7172027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Bromo-3-fluorophenol | C6H4BrFO | CID 2779153 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Analysis of 4-Bromo-3-(difluoromethyl)phenol

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of 4-Bromo-3-(difluoromethyl)phenol (Target), a critical intermediate in medicinal chemistry. The difluoromethyl (-CF₂H) moiety serves as a lipophilic hydrogen bond donor, offering a bioisosteric alternative to hydroxyl (-OH) or thiol (-SH) groups while modulating metabolic stability.

This document objectively compares the Target against two structural analogues: 4-Bromo-3-methylphenol (Methyl-Analogue) and 4-Bromo-3-(trifluoromethyl)phenol (Trifluoromethyl-Analogue). The analysis focuses on ionization efficiency, isotopic signature validation, and fragmentation mechanics to support rigorous method development.

Key Technical Findings

| Feature | 4-Bromo-3-(difluoromethyl)phenol | 4-Bromo-3-methylphenol | 4-Bromo-3-(trifluoromethyl)phenol |

| Ionization (ESI-) | High (Enhanced Acidity) | Moderate | Very High (Strong EWG) |

| Primary Fragment | [M-H-HF]⁻ (Neutral Loss 20 Da) | [M-H-CH₃]•⁻ | [M-H-CO₂]⁻ or [M-H-HF]⁻ |

| Isotopic Pattern | 1:1 Doublet (⁷⁹Br/⁸¹Br) | 1:1 Doublet (⁷⁹Br/⁸¹Br) | 1:1 Doublet (⁷⁹Br/⁸¹Br) |

| Metabolic Stability | Moderate (Lipophilic H-donor) | Low (Benzylic oxidation) | High (Metabolically inert) |

Chemical Context & Rationale

The selection of the -CF₂H group is non-trivial. Unlike the chemically inert -CF₃ group, the -CF₂H group contains an acidic proton capable of hydrogen bonding, which can critically influence protein-ligand binding affinity.

-

Bioisosterism: The -CF₂H group acts as a lipophilic bioisostere for alcohols and thiols [1].

-

Acidity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenol, stabilizing the phenoxide ion and significantly enhancing sensitivity in Negative Mode Electrospray Ionization (ESI-).

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol utilizes an internal standard approach to validate ionization suppression and retention time shifts.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of Target in 1 mL methanol (MeOH) to generate a 1 mg/mL stock.

-

Working Standard: Dilute stock to 1 µg/mL in 50:50 MeOH:Water (v/v) containing 2 mM Ammonium Acetate.

-

Rationale: Ammonium acetate acts as a buffer to ensure consistent deprotonation of the phenol [2].

-

-

Internal Standard (IS): Spike with 4-Bromo-3-methylphenol-d3 (if available) or 2,4-Dibromophenol at 500 ng/mL.

LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM NH₄OAc for pH control).

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Ionization: ESI Negative Mode (Spray Voltage: -2.5 kV).

-

Note: Negative mode is strictly preferred over positive mode due to the acidic phenolic proton. Positive mode often yields poor sensitivity unless derivatization (e.g., Dansyl chloride) is used.

-

Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing halogenated phenols, ensuring correct mode selection based on pKa and functional group chemistry.

Figure 1: Analytical workflow for the structural confirmation of halogenated phenols.

Mass Spectrometry Performance Analysis

Isotopic Signature (The "Truth" Marker)

The presence of a single Bromine atom provides a definitive spectral fingerprint.

-

Observation: A 1:1 doublet separated by 2 mass units.

-

Target Mass (Monoisotopic ⁷⁹Br): ~221 Da ([M-H]⁻)

-

Target Mass (⁸¹Br): ~223 Da ([M-H]⁻)

If this 1:1 ratio is distorted, it indicates interference or co-elution. This serves as a built-in quality control check.

Fragmentation Mechanics (MS/MS)

Fragmentation of the [M-H]⁻ precursor reveals the stability of the -CF₂H group compared to -CF₃.

Pathway A: Loss of HF (Unique to CF₂H)

Unlike the -CF₃ group, the -CF₂H group contains a proton on the gem-difluoro carbon. A common fragmentation pathway involves the elimination of Hydrogen Fluoride (HF, 20 Da).

-

Mechanism: Intramolecular hydrogen abstraction followed by fluoride elimination.

-

Resulting Ion: [M-H-HF]⁻ (m/z ~201).

Pathway B: Phenolic CO Loss

A universal characteristic of phenols is the loss of Carbon Monoxide (CO, 28 Da), often followed by the loss of a hydrogen radical or rearrangement to a cyclopentadienyl anion structure [3].

Comparative Fragmentation Table

| Precursor Ion [M-H]⁻ | Transition | Neutral Loss | Structural Insight |

| Target (m/z 221) | 221 → 201 | -20 Da (HF) | Confirm presence of -CF₂H (H-donor) |

| 221 → 193 | -28 Da (CO) | Confirm Phenol core | |

| Methyl-Analogue (m/z 185) | 185 → 170 | -15 Da (•CH₃) | Benzylic cleavage |

| Trifluoromethyl (m/z 239) | 239 → 219 | -20 Da (HF) | Rare; requires rearrangement |

| 239 → 189 | -50 Da (:CF₂) | Expulsion of difluorocarbene [4] |

Fragmentation Pathway Diagram

This diagram visualizes the specific degradation of the target molecule inside the collision cell.

Figure 2: Proposed MS/MS fragmentation pathway for 4-Bromo-3-(difluoromethyl)phenol in negative ion mode.

Method Development Recommendations

-

Retention Time Prediction: The -CF₂H group is more lipophilic than -CH₃ but less lipophilic than -CF₃.

-

Predicted Elution Order: Methyl < Difluoromethyl < Trifluoromethyl.

-

Action: Use this order to identify the target in complex mixtures or crude reaction masses.

-

-

Sensitivity Optimization:

-

If sensitivity is low in ESI-, ensure the mobile phase pH is > 5.0 (using Ammonium Acetate) to promote phenoxide formation.

-

Avoid acidic modifiers (like 0.1% TFA) which suppress ionization in negative mode.

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

-

Kiontke, A., et al. (2016). Electrospray Ionization Efficiency of Phenols in Negative Mode. Journal of Mass Spectrometry.

-

Doc Brown's Chemistry. Mass Spectrum of Phenol: Fragmentation Pattern and Analysis.

-

Wang, H. Y., et al. (2014). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations. Journal of the American Society for Mass Spectrometry.

High-Resolution Purity Analysis of 4-Bromo-3-(difluoromethyl)phenol: A Comparative Guide

Executive Summary & Strategic Rationale

The precise purity determination of 4-Bromo-3-(difluoromethyl)phenol is critical in pharmaceutical and agrochemical synthesis. As a halogenated phenolic intermediate, its quality directly impacts the yield and safety profile of downstream Active Pharmaceutical Ingredients (APIs).

While generic C18 methods are often applied by default, they frequently fail to resolve critical regioisomers (e.g., 2-bromo vs. 4-bromo) and process impurities (e.g., over-brominated species). This guide presents an optimized Reverse-Phase HPLC (RP-HPLC) method utilizing Pentafluorophenyl (PFP) stationary phase chemistry. This approach leverages specific fluorine-fluorine and

Method Comparison: Selecting the Right Tool

Before detailing the protocol, it is essential to understand why HPLC is the superior choice over alternative techniques for this specific molecule.

| Feature | RP-HPLC (Proposed) | GC-FID/MS | Potentiometric Titration |

| Primary Mechanism | Hydrophobicity & Shape Selectivity ( | Volatility & Boiling Point | Acid-Base Neutralization |

| Suitability for Phenols | Excellent. Analysis in solution preserves the hydroxyl group. | Moderate. Phenols often tail or require derivatization (e.g., TMS) to improve peak shape. | Low. Non-specific; cannot distinguish isomers. |

| Impurity Detection | High. Detects non-volatiles (salts) and thermally unstable byproducts. | Medium. High temperatures may degrade labile fluorinated groups. | None. Only measures total acidic content. |

| Isomer Resolution | High. PFP columns resolve ortho/para isomers. | High. Good for isomers, but limited by thermal stability. | N/A. |

| Verdict | Recommended for Purity & Release Testing. | Secondary confirmation for volatile organic impurities (VOIs). | Not Recommended for purity assay. |

The Optimized HPLC Method

Chromatographic Conditions

This method utilizes a Pentafluorophenyl (PFP) column.[1][2] Unlike standard C18 (alkyl) phases, the PFP phase contains a fluorinated ring that engages in specific charge-transfer interactions with the electron-deficient brominated ring of the target analyte.

-

Stationary Phase: Fluorophenyl (PFP) or Phenyl-Hexyl,

, -

Mobile Phase A:

Phosphoric Acid ( -

Mobile Phase B: Acetonitrile (HPLC Grade).[3]

-

Flow Rate:

. -

Column Temperature:

. -

Detection: UV @

(Primary), -

Injection Volume:

.

Gradient Program

The gradient is designed to elute the polar starting material early, resolve the target from its regioisomers, and wash out highly lipophilic dibromo-impurities.

| Time (min) | % Mobile Phase A (Aq.[3][4] Acid) | % Mobile Phase B (ACN) | Event |

| 0.0 | 90 | 10 | Equilibration / Injection |

| 2.0 | 90 | 10 | Isocratic Hold (Polar Impurities) |

| 15.0 | 40 | 60 | Linear Gradient (Main Separation) |

| 18.0 | 5 | 95 | Wash (Elute Dibromo species) |

| 22.0 | 5 | 95 | Hold High Organic |

| 22.1 | 90 | 10 | Return to Initial |

| 28.0 | 90 | 10 | Re-equilibration |

Standard & Sample Preparation

-

Diluent: 50:50 Water:Acetonitrile.

-

Stock Solution: Weigh

of 4-Bromo-3-(difluoromethyl)phenol into a -

Working Standard: Dilute

of Stock to -

Sample Prep: Prepare samples at

in Diluent. Filter through a

Scientific Rationale & Mechanism

Why Acidic Mobile Phase?

Phenols are weak acids (

-

Without Acid: The phenol partially ionizes (

), leading to peak tailing and variable retention times. -

With Acid (pH 2.5): The equilibrium is shifted entirely to the neutral protonated form (

), ensuring sharp, symmetric peaks and reproducible retention.

The "Fluorine Effect" (PFP vs. C18)

Standard C18 columns separate primarily by hydrophobicity. However, the target (4-bromo) and its impurity (2-bromo regioisomer) have nearly identical hydrophobicities.

-

PFP Mechanism: The electron-deficient fluorine atoms on the PFP stationary phase interact with the electron-rich bromine atom and the aromatic ring

-system. -

Result: The slight steric and electronic differences between the ortho- (2-Br) and para- (4-Br) positions result in significantly different interaction energies on a PFP column, providing baseline separation that C18 often misses.

Figure 1: Decision logic for selecting PFP over C18 for halogenated phenol analysis.

Method Validation Strategy

To ensure the method is "Publish Ready" and trustworthy, perform the following System Suitability Tests (SST):

-

Specificity: Inject the "Process Impurity Mix" (Starting material + Target + Dibromo-impurity).

-

Requirement: Resolution (

) between Target and nearest impurity

-

-

Precision: 6 replicate injections of the Standard.

-

Requirement: RSD of Peak Area

.[5]

-

-

Linearity: 5 levels from 50% to 150% of target concentration.

-

Requirement:

.

-

Figure 2: Method development workflow ensuring regulatory compliance.

References

-

Separation of Halogenated Phenols

-

Mechanism of PFP Phases: Bell, D. S., & Jones, A. D. (2005). "Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase." Journal of Chromatography A, 1073(1-2), 99-109. Link

-

-

pKa of Phenols & Method Development

-

Fluorinated Compounds Analysis

-

Isomer Separation

-

Regioisomer Selectivity: Euerby, M. R., & Petersson, P. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography." Journal of Chromatography A, 994(1-2), 13-36. Link

-

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. nacalai.com [nacalai.com]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. academic.oup.com [academic.oup.com]

- 5. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-(Difluoromethyl)phenol [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

A Comparative Guide to 4-Bromo-3-(difluoromethyl)phenol and Other Brominated Phenols for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated phenols serve as indispensable building blocks. Their unique physicochemical properties, conferred by the presence and position of halogen substituents, allow for the fine-tuning of molecular architecture and biological activity. This guide provides an in-depth comparison of 4-Bromo-3-(difluoromethyl)phenol with a selection of other structurally relevant brominated phenols: 4-Bromo-3-methylphenol, 4-Bromo-3-fluorophenol, and 4-Bromo-3,5-difluorophenol. By examining their synthesis, physicochemical properties, reactivity, and biological implications, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their synthetic and discovery endeavors.

Introduction: The Strategic Value of Brominated and Fluorinated Phenols

Brominated phenols are versatile intermediates, primarily due to the bromine atom's utility as a leaving group in a myriad of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reactivity is fundamental to the construction of complex biaryl structures, a common motif in pharmaceuticals and organic materials.

The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF₂) group, imparts a range of desirable properties to organic molecules. The -CHF₂ group is a fascinating bioisostere for hydroxyl, thiol, or amine groups, capable of acting as a hydrogen bond donor. Its moderate lipophilicity and metabolic stability often lead to improved pharmacokinetic profiles in drug candidates. This guide will explore how the interplay of the bromo and difluoromethyl functionalities in 4-Bromo-3-(difluoromethyl)phenol distinguishes it from its counterparts.

Physicochemical Properties: A Comparative Analysis

The subtle structural differences between these brominated phenols translate into distinct physicochemical properties that influence their solubility, lipophilicity, and reactivity. The following table summarizes key computed and experimental data for our compounds of interest.

| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (predicted) | XlogP (predicted) |

| 4-Bromo-3-(difluoromethyl)phenol | 1261513-55-6 | C₇H₅BrF₂O | 223.02 | Not available | Not available | ~7.5 | 2.9 | |

| 4-Bromo-3-methylphenol | 14472-14-1 | C₇H₇BrO | 187.03 | 59-61 | 142-145 (23 mmHg) | ~9.5 | 2.8 | |

| 4-Bromo-3-fluorophenol | 121219-03-2 | C₆H₄BrFO | 191.00 | Not available | Not available | ~8.5 | 2.6[1][2] | |

| 4-Bromo-3,5-difluorophenol | 130191-91-2 | C₆H₃BrF₂O | 208.99 | 72-76[3] | 228 (760 mmHg)[3] | ~7.0 | 2.5[3][4] |

Note: Some data for 4-Bromo-3-(difluoromethyl)phenol is based on predictions from PubChem CID 83854626 as experimental data is not widely available.[5]

The electron-withdrawing nature of the fluorine atoms in the difluoromethyl and fluoro-substituted phenols leads to a lower predicted pKa, indicating increased acidity of the phenolic proton compared to the methyl-substituted analogue. This increased acidity can influence reaction conditions, particularly in base-mediated reactions. The predicted lipophilicity (XlogP) is highest for the difluoromethyl derivative, a property that can be advantageous for membrane permeability in biological systems.

Synthesis Strategies

The synthesis of these brominated phenols typically involves electrophilic bromination of the corresponding phenol or a related precursor. The regioselectivity of bromination is directed by the existing substituents on the aromatic ring.

General Synthesis of 4-Bromo-3-substituted Phenols

A common strategy involves the bromination of a 3-substituted phenol. The hydroxyl and the substituent in the meta position will direct the incoming electrophile. For instance, the synthesis of 4-bromo-3-methylphenol is well-documented and proceeds via the bromination of m-cresol.

Experimental Protocol: Synthesis of 4-Bromo-3-methylphenol from m-cresol [6]

-

To a solution of m-cresol (1.0 eq) in a suitable solvent such as glacial acetic acid, cool the mixture to 0-5 °C.

-

Slowly add bromine (1.0 eq) dropwise while maintaining the temperature.

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-3-methylphenol.

Proposed Synthesis of 4-Bromo-3-(difluoromethyl)phenol

A plausible synthetic route to 4-Bromo-3-(difluoromethyl)phenol could involve a few key steps, starting from a more readily available precursor.

The Suzuki-Miyaura catalytic cycle.

Influence of Substituents on Reactivity

The rate-determining step in the Suzuki-Miyaura coupling can be either oxidative addition or transmetalation. The electronic properties of the substituents on the aryl bromide can influence the rate of oxidative addition.

-

Electron-withdrawing groups (EWGs) , such as -CHF₂ and -F, are generally expected to increase the rate of oxidative addition by making the carbon atom of the C-Br bond more electrophilic. This can lead to higher reaction rates and yields under milder conditions. In cases of aryl halides, the rate-determining step can shift from oxidative addition to transmetalation as the electron-withdrawing ability of the substituents increases. Aryl halides with weak electron-withdrawing groups often show better reactivity than those with strong electron-withdrawing or electron-donating groups. [7][8]* Electron-donating groups (EDGs) , such as -CH₃, can decrease the rate of oxidative addition.

Therefore, we can predict the following general order of reactivity in Suzuki-Miyaura coupling:

4-Bromo-3,5-difluorophenol > 4-Bromo-3-(difluoromethyl)phenol ≈ 4-Bromo-3-fluorophenol > 4-Bromo-3-methylphenol

This predicted trend is based on the inductive electron-withdrawing strength of the substituents. However, steric effects can also play a role, and experimental validation is crucial.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Brominated Phenols

To objectively compare the reactivity, a standardized Suzuki-Miyaura coupling reaction should be performed with each brominated phenol.

-

In a reaction vial, combine the brominated phenol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system (e.g., toluene/ethanol/water).

-

Degas the mixture and heat to a specified temperature (e.g., 80 °C).

-

Monitor the reaction progress at regular intervals using GC-MS or LC-MS to determine the rate of conversion and final yield for each substrate.

By running these reactions in parallel under identical conditions, a direct and quantitative comparison of the reactivity of these valuable building blocks can be achieved.

Biological Activity and Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective

The introduction of different substituents on the bromophenol scaffold can significantly modulate its biological activity and toxicological profile. Understanding these structure-activity relationships (SAR) is crucial for drug discovery and development. [5][9]

-

The Difluoromethyl Group: As a lipophilic hydrogen bond donor, the -CHF₂ group can enhance binding affinity to biological targets and improve metabolic stability. [10]Its inclusion in drug candidates is a modern strategy to optimize pharmacokinetic properties.

-

Fluorine Substituents: The presence of fluorine atoms can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and alter the acidity of nearby functional groups.

-

The Methyl Group: A simple alkyl group like methyl can influence lipophilicity and steric interactions with a binding pocket.

While specific comparative data for these exact compounds is limited, general trends for brominated and fluorinated phenols suggest that they can exhibit a range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. [11]However, it is also important to consider their potential toxicity. Bromophenols are known environmental contaminants and can exhibit endocrine-disrupting properties and other chronic toxicities. [11]The introduction of fluorine can also lead to the formation of persistent metabolites. Therefore, a thorough toxicological assessment is essential for any new compound intended for pharmaceutical use.

Conclusion

4-Bromo-3-(difluoromethyl)phenol emerges as a highly promising building block for medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a property-modulating difluoromethyl group offers a distinct advantage over other brominated phenols. The increased acidity of the phenolic proton and the enhanced lipophilicity conferred by the -CHF₂ group are key features that can be strategically exploited in molecular design.